molecular formula C11H15NO2 B1270897 Benzyl-N-methyl-L-alanine CAS No. 63238-82-4

Benzyl-N-methyl-L-alanine

Cat. No.: B1270897
CAS No.: 63238-82-4
M. Wt: 193.24 g/mol
InChI Key: YEJHUOTUSORYPX-VIFPVBQESA-N
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Description

Benzyl-N-methyl-L-alanine is an organic compound that belongs to the class of amino acids. It features a benzyl group attached to the nitrogen atom and a methyl group attached to the same nitrogen atom. This compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-N-methyl-L-alanine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as benzylamine and methylamine.

    Formation of the Intermediate: The benzylamine and methylamine are reacted with a suitable carboxylic acid derivative, such as an ester or an acid chloride, to form the intermediate compound.

    Chiral Resolution: The intermediate compound is then subjected to chiral resolution techniques to obtain the desired (2S) enantiomer. This can be achieved through methods such as crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process may include continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-N-methyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzylamines or benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl-N-methyl-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-N-methyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[benzyl(methyl)amino]butanoic acid: Similar structure with an additional carbon in the side chain.

    (2S)-2-[benzyl(methyl)amino]pentanoic acid: Similar structure with two additional carbons in the side chain.

    (2S)-2-[benzyl(methyl)amino]hexanoic acid: Similar structure with three additional carbons in the side chain.

Uniqueness

Benzyl-N-methyl-L-alanine is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(2S)-2-[benzyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJHUOTUSORYPX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356549
Record name (2S)-2-[benzyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63238-82-4
Record name (2S)-2-[benzyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl-N-methyl-L-alanine
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Q & A

Q1: What is the significance of stereoselectivity in cobalt(III) complexes containing N-benzyl-N-methyl-L-alanine?

A1: The research paper [] highlights the remarkably high stereoselectivity of cobalt(III) complexes incorporating N-benzyl-N-methyl-L-alanine. These complexes predominantly adopt the ΛRS-β2-configuration, approaching almost 100% selectivity. This finding is significant because stereochemistry plays a crucial role in the biological activity of metal complexes. Understanding the factors governing stereoselectivity in these complexes could pave the way for designing metal-based drugs with enhanced targeting and efficacy.

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